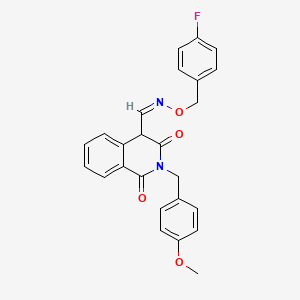

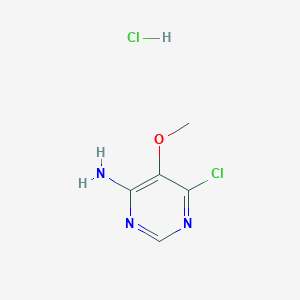

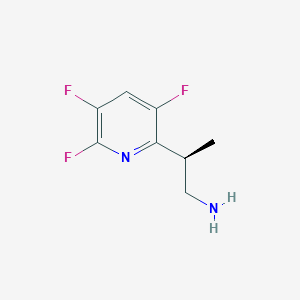

![molecular formula C18H23N3O4 B2656213 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1775476-29-3](/img/structure/B2656213.png)

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule. It contains a diazaspiro[4.5]decane scaffold, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar diazaspiro[4.5]decane compounds have been synthesized using palladium-catalyzed reactions . In these reactions, unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the diazaspiro[4.5]decane scaffold and various functional groups. The diazaspiro[4.5]decane scaffold itself is a bicyclic structure with two nitrogen atoms .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Antihypertensive Activity : Research on similar spiro-compounds, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, showed their preparation and screening as antihypertensive agents, indicating potential cardiovascular applications. These compounds were evaluated for their ability to act as alpha-adrenergic blockers, demonstrating specific activity profiles dependent on their structural modifications, pointing towards their use in designing new antihypertensive drugs (Caroon et al., 1981).

Gabapentin-based Synthesis for Bioactive Compounds : Gabapentin and related structures were involved in the development of novel classes of compounds through Ugi reactions, showcasing the versatility of spirocyclic and diazaspiro compounds in synthesizing biologically active molecules. This highlights the potential of using spirocyclic frameworks in drug development and the exploration of their interactions based on theoretical studies (Amirani Poor et al., 2018).

CGRP Receptor Antagonists : The discovery and optimization of CGRP (calcitonin gene-related peptide) receptor antagonists with improved pharmacokinetics and oral bioavailability for potential therapeutic applications in migraine and other CGRP related disorders. This research emphasizes the significance of incorporating polar functionalities into potent receptor antagonists, underscoring the compound's potential in neurological applications (Bell et al., 2010).

Propiedades

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-12(2)13-3-5-14(6-4-13)19-15(22)11-21-16(23)18(20-17(21)24)7-9-25-10-8-18/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQKYZWFJGSLDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2656130.png)

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2656141.png)

![2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656150.png)